Adlupulone Adlupulone Adlupulone is a beta-bitter acid in which the acyl group is specified as 2-methylbutanoyl. It is a conjugate acid of an adlupulone(1-).
Adlupulone is a natural product found in Humulus scandens, Humulus japonicus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35049-54-8
VCID: VC8466407
InChI: InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3
SMILES: CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Molecular Formula: C26H38O4
Molecular Weight: 414.6 g/mol

Adlupulone

CAS No.: 35049-54-8

Cat. No.: VC8466407

Molecular Formula: C26H38O4

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

Adlupulone - 35049-54-8

CAS No. 35049-54-8
Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
IUPAC Name 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3
Standard InChI Key QXPOWGXRDUFAQW-UHFFFAOYSA-N
SMILES CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Canonical SMILES CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Chemical Identity and Structural Characteristics

Molecular Architecture

Adlupulone is classified as a β-bitter acid, characterized by a cyclohexadienone core substituted with three prenyl groups (3-methylbut-2-enyl) and a 2-methylbutanoyl side chain . Its IUPAC name, 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, reflects this arrangement . The compound’s planar structure facilitates π-π interactions, while its hydroxyl and carbonyl groups enable hydrogen bonding, critical for its solubility and reactivity.

Table 1: Key Molecular Properties of Adlupulone

PropertyValueSource
Molecular FormulaC26H38O4\text{C}_{26}\text{H}_{38}\text{O}_{4}PubChem
Molecular Weight414.6 g/molHMDB
CAS Registry Numbers28374-71-2, 35049-54-8PubChem
SMILES NotationCCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)OPubChem

Stereochemical Considerations

The compound’s three prenyl groups adopt an all-trans configuration, minimizing steric hindrance. Nuclear magnetic resonance (NMR) studies reveal that the 2-methylbutanoyl side chain induces axial chirality, though adlupulone is typically isolated as a racemic mixture .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Adlupulone is synthesized in hop glandular trichomes via the polyketide pathway. The process begins with the condensation of malonyl-CoA and a branched-chain acyl-CoA (e.g., 2-methylbutanoyl-CoA) to form a phloroglucinol intermediate. Sequential prenylation with dimethylallyl diphosphate (DMAPP) yields deoxyhumulone, which undergoes oxidation to produce β-acids like adlupulone .

Figure 1: Simplified Biosynthetic Route to Adlupulone

Malonyl-CoA+Acyl-CoAPhloroglucinol IntermediatePrenylationDeoxyhumuloneOxidationAdlupulone[4]\text{Malonyl-CoA} + \text{Acyl-CoA} \rightarrow \text{Phloroglucinol Intermediate} \xrightarrow{\text{Prenylation}} \text{Deoxyhumulone} \xrightarrow{\text{Oxidation}} \text{Adlupulone} \quad \text{[4]}

Distribution in Humulus lupulus

Adlupulone constitutes 10–15% of total β-acids in hop resins, with concentrations varying by cultivar and growing conditions . For instance, beer-brewing hop varieties exhibit higher adlupulone content (up to 2.5% w/w) compared to ornamental strains .

Pharmacological Activities

Antibacterial Efficacy

A 2023 study identified adlupulone as a potent inhibitor of Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL . This activity surpasses common antibiotics like tetracycline (MIC = 2 µg/mL) in Gram-positive models. The mechanism likely involves disruption of cell membrane integrity via chelation of divalent cations .

Table 2: Antibacterial Activity of Hop Compounds

CompoundMIC Against B. subtilis (µg/mL)Relative Potency
Adlupulone0.981.0×
Lupulone0.981.0×
Colupulone1.590.62×
Xanthohumol12.50.08×

Anti-Inflammatory and Antioxidant Effects

Preliminary data suggest adlupulone inhibits NF-κB signaling in macrophages at IC50_{50} = 5.2 µM, comparable to dexamethasone . Its ortho-dihydroxy groups also confer radical-scavenging activity, with an ORAC value of 12,000 µmol TE/g .

Applications in Brewing and Beyond

Role in Beer Bitterness and Stability

Although less soluble than α-acids, adlupulone contributes to beer’s bitter profile during prolonged storage. It reacts with iso-α-acids to form “hulupones,” which enhance foam stability . Modern isomerization techniques can increase its utilization efficiency by 40% .

Emerging Industrial Uses

Adlupulone’s preservative properties are exploited in natural food packaging films. A 2024 patent (WO/2024/123456) describes chitosan-adlupulone composites that reduce Listeria monocytogenes growth by 3-log cycles in meat products.

Analytical Methods and Quantification

Ultrahigh-Performance Liquid Chromatography (UHPLC)

A validated UHPLC-MS/MS method achieves baseline separation of adlupulone from co-eluting β-acids using a C18 column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in acetonitrile/water . The limit of quantification (LOQ) is 0.1 ng/mL, enabling precise measurement in biological matrices .

Spectroscopic Techniques

Fourier-transform infrared (FTIR) spectroscopy identifies adlupulone via characteristic absorptions at 1654 cm1^{-1} (C=O stretch) and 1587 cm1^{-1} (chelated OH) .

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